3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine core with a fluorine atom at the 3-position and an ethyl ester group at the 6-carboxylic acid position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a fluorinated pyrimidine derivative, which undergoes cyclization with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of fluorinated heterocycles with biological systems.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. The pyrrolo[1,2-a]pyrimidine core can participate in π-π stacking interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 3-Chloro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester.
Fluorinated Heterocycles: Other fluorinated heterocyclic compounds, such as 3-Fluoro-indole derivatives.
Uniqueness
3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is unique due to the combination of its fluorine atom and pyrrolo[1,2-a]pyrimidine core. This combination imparts specific chemical and biological properties, such as enhanced stability and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-fluoropyrrolo[1,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-3-4-9-12-5-7(11)6-13(8)9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBHALOEWZLEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1C=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.